4-Morpholinobenzaldehyde
Overview
Description
{11})H({13})NO(_{2}). It is characterized by a benzaldehyde moiety substituted with a morpholine ring at the para position. This compound is notable for its applications in organic synthesis and various scientific research fields.
Synthetic Routes and Reaction Conditions:
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From Morpholine and 4-Iodobenzaldehyde:
Reaction: Morpholine reacts with 4-iodobenzaldehyde in the presence of a base such as potassium carbonate.
Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Yield: This method provides a moderate to high yield of 4-Morpholinobenzaldehyde.
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From 4-Nitrobenzaldehyde:
Reaction: 4-Nitrobenzaldehyde is first reduced to 4-aminobenzaldehyde, which then reacts with morpholine.
Conditions: Reduction can be achieved using hydrogen gas and a palladium catalyst, followed by nucleophilic substitution with morpholine.
Yield: This two-step process also yields a significant amount of the desired product.
Industrial Production Methods:
- Industrially, this compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Products: Oxidation typically converts the aldehyde group to a carboxylic acid, forming 4-morpholinobenzoic acid[][3].
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Reduction:
Reagents: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Products: Reduction of the aldehyde group yields 4-morpholinobenzyl alcohol.
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Substitution:
Reagents: Various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology:
Bioconjugation: It serves as a building block for the synthesis of bioconjugates used in imaging and diagnostic applications.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in oncology and neurology.
Industry:
Material Science: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-Morpholinobenzaldehyde exerts its effects depends on its application:
In Chemical Reactions: It acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions.
In Biological Systems: The morpholine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
- 4-(1-Piperidinyl)benzaldehyde
- 4-(Diphenylamino)benzaldehyde
- 4-(1-Pyrrolidino)benzaldehyde
Comparison:
- 4-(1-Piperidinyl)benzaldehyde: Similar structure but with a piperidine ring, which may alter its reactivity and biological activity.
- 4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group, making it more hydrophobic and potentially more stable.
- 4-(1-Pyrrolidino)benzaldehyde: Features a pyrrolidine ring, which can influence its electronic properties and reactivity.
Uniqueness:
- The presence of the morpholine ring in 4-Morpholinobenzaldehyde imparts unique solubility and reactivity characteristics, making it particularly useful in specific synthetic and biological applications.
Properties
IUPAC Name |
4-morpholin-4-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQOAXQMISINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303076 | |
Record name | 4-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-86-0 | |
Record name | 4-Morpholinobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 156543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1204-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using 4-morpholinobenzaldehyde as a starting material?
A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Research demonstrates its utility in creating:
- Thiazolopyridines: this compound can be condensed with thiazolinone derivatives and malononitrile to yield novel thiazolo[3,2-a]pyridine structures. []
- Coumarin derivatives: Reacting this compound with 3-acetylcoumarin via a Claisen-Schmidt reaction produces (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, a coumarin-based chalcone. []
- Chalcones incorporating isoquinoline: Condensing this compound with triazoloisoquinolines, synthesized separately from isoquinoline and hydrazonoyl chlorides, yields these novel chalcones. []
- Dihydrotetrazolopyrimidine derivatives: Employing a Biginelli reaction with this compound, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid catalyst leads to the formation of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. []
- Ruthenium (II) polypyridyl complexes: Reacting this compound with 1,10-phenanthroline-5,6-dione creates a ligand, which can then be complexed with Ruthenium (II) polypyridyl precursors to yield luminescent complexes with potential applications as pH sensors. []
Q2: How does the morpholine moiety in this compound contribute to the biological activity of the synthesized compounds?
A2: While the provided research focuses heavily on synthesis and characterization, some studies offer insights into the potential biological relevance of the morpholine moiety:
- Antimicrobial activity: Chalcones synthesized using this compound demonstrate antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungi. This suggests the morpholine group, potentially through its influence on electron distribution and overall molecule polarity, contributes to the observed antimicrobial properties. []
- Anticancer potential: The coumarin derivative synthesized with this compound exhibits anticancer activity against breast and cervical cancer cell lines. While the specific mechanism requires further investigation, the presence of the morpholine ring could influence target binding or drug-like properties. []
Q3: What spectroscopic techniques are commonly employed to characterize compounds derived from this compound?
A3: Researchers utilize a combination of spectroscopic methods to confirm the structure and identity of synthesized compounds, including:
- FTIR Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are frequently employed to determine the structure and confirm the connectivity of atoms within the molecule. [, , ]
- High-resolution electrospray ionization mass spectrometry (HRESI-MS): Used to determine the exact molecular mass of the synthesized compounds. [, ]
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